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Compound of Interest

Compound Name: 2-Phenoxyethylamine

Cat. No.: B128699

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-
Phenoxyethylamine (CAS No. 1758-46-9), a compound of interest in medicinal chemistry and
organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics, including data summaries and

experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below
are the *H and 3C NMR spectral data for 2-Phenoxyethylamine.

'H NMR Spectral Data

Table 1: *H NMR Chemical Shifts for 2-Phenoxyethylamine
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.30-7.25 m 2H Ar-H (meta)
~6.95 - 6.90 m 3H Ar-H (ortho, para)
~4.05 t 2H O-CH:2
~3.05 t 2H N-CH:
~1.5 (variable) brs 2H NH:2

Note: The chemical shift of the amine protons (NHz2) can vary depending on the solvent and

concentration.

3C NMR Spectral Data

Table 2: 13C NMR Chemical Shifts for 2-Phenoxyethylamine

Chemical Shift (8) ppm

Assighment

~158.5 Ar-C (quaternary, C-O)
~129.5 Ar-CH (meta)

~121.0 Ar-CH (para)

~114.5 Ar-CH (ortho)

~68.0 O-CH:2

~42.0 N-CH:

Experimental Protocols for NMR

The provided data is a compilation from various sources. A typical experimental protocol for

obtaining such spectra is as follows:

 Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
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e Solvent: Deuterated chloroform (CDClIs) is a common solvent for this compound. Other
deuterated solvents like DMSO-ds or D20 can also be used, which may affect the chemical
shifts, particularly of the labile amine protons.

o Standard: Tetramethylsilane (TMS) is used as an internal standard (O ppm).

o Sample Preparation: A small amount of 2-Phenoxyethylamine is dissolved in the deuterated
solvent in an NMR tube.

o Data Acquisition: Standard pulse sequences are used to acquire the *H and 3C{*H} NMR
spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

IR Spectral Data
Table 3: Key IR Absorption Bands for 2-Phenoxyethylamine

Wavenumber (cm—?) Intensity Assignment

~3380 - 3300 Medium, sharp (doublet) N-H stretching (primary amine)
~3060 - 3030 Medium C-H stretching (aromatic)
~2940 - 2860 Medium C-H stretching (aliphatic)
~1600, ~1495 Strong C=C stretching (aromatic ring)
~1240 Strong C-O stretching (aryl ether)
~1040 Strong C-N stretching

C-H bending (out-of-plane,
~750, ~690 Strong )
monosubstituted benzene)

Experimental Protocols for IR

The data presented is consistent with spectra obtained via the following methods:
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» Attenuated Total Reflectance (ATR)-IR: A drop of the neat liquid sample is placed directly on
the ATR crystal (e.g., diamond or germanium). The spectrum is then recorded. The
instrument used for such an analysis could be a Bruker Tensor 27 FT-IR.[1]

» Neat (Capillary Cell): A thin film of the liquid sample is placed between two salt plates (e.g.,
NaCl or KBr) for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Mass Spectral Data

The mass spectrum of 2-Phenoxyethylamine is characterized by its molecular ion peak and
several key fragment ions.

Table 4: Major Fragments in the Mass Spectrum of 2-Phenoxyethylamine

m/z Relative Intensity Proposed Fragment
137 Moderate [M]* (Molecular lon)
108 Moderate [CeHsOCHs]*+

94 Moderate [CeHsOH]*

77 Moderate [CeHs]*

30 High [CHz2NH2]*

Experimental Protocols for MS

The mass spectral data is typically obtained using the following technique:

¢ Gas Chromatography-Mass Spectrometry (GC-MS): The sample is injected into a gas
chromatograph to separate it from any impurities. The separated compound then enters the
mass spectrometer.
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 lonization Method: Electron lonization (El) at 70 eV is a standard method for generating the
mass spectrum.[2]

Fragmentation Pathway

The fragmentation of 2-Phenoxyethylamine in a mass spectrometer can be rationalized by
several key bond cleavages. The following diagram illustrates a plausible fragmentation

[CeHsO]*
m/z = 93

; C7H90\CH3N
( ( [C7HsO]*

ﬂrrangement - CHO
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pathway.

Caption: Proposed mass spectrometry fragmentation pathway for 2-Phenoxyethylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of 2-Phenoxyethylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128699#2-phenoxyethylamine-spectral-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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